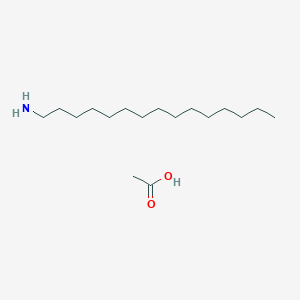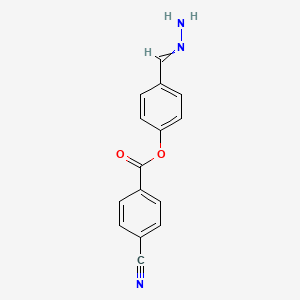
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound features a phosphanyl group attached to a butanone backbone, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one typically involves the reaction of diphenylphosphine with a suitable precursor. One common method is the reaction of diphenylphosphine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Scientific Research Applications
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one exerts its effects is primarily through its role as a ligand. The phosphanyl group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can activate or stabilize certain reaction intermediates, thereby enhancing the efficiency of catalytic processes.
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the butanone backbone.
1,1’-Bis(diphenylphosphino)ferrocene: A bidentate ligand with a ferrocene backbone, widely used in catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with a different backbone structure.
Uniqueness: 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming specific metal complexes that are not easily achievable with other ligands.
Properties
CAS No. |
91222-65-0 |
|---|---|
Molecular Formula |
C18H21OP |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-diphenylphosphanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H21OP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
PXCARLKZWYZUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


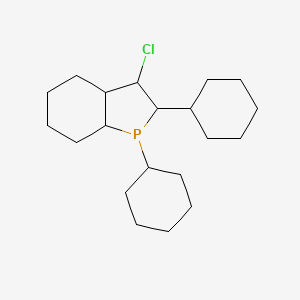
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
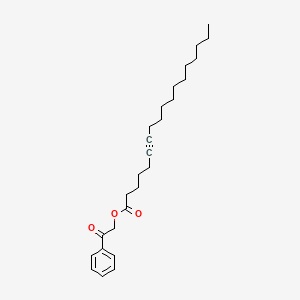
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
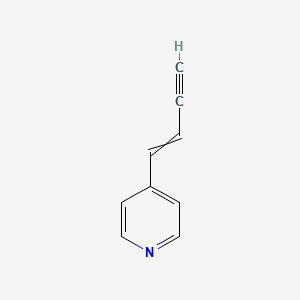

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
